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Compound of Interest

Compound Name: Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925

Introduction

Benzyl 4-hydroxyphenyl ketone, also known by its IUPAC name 1-(4-hydroxyphenyl)-2-
phenylethanone, is a chemical compound with the molecular formula C14H1202 and a
molecular weight of 212.24 g/mol .[1][2] Its chemical structure consists of a benzyl group
attached to a carbonyl carbon, which is in turn bonded to a 4-hydroxyphenyl group. This
compound and its derivatives are of interest to researchers in various fields, including medicinal
chemistry and materials science. This technical guide provides a comprehensive overview of
the key spectroscopic data for Benzyl 4-hydroxyphenyl ketone, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental
protocols for acquiring this data are also presented.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl 4-hydroxyphenyl
ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.90 Doublet 2H
(ortho to carbonyl)
_ Aromatic protons
~7.20-7.40 Multiplet 5H _
(benzyl ring)
Aromatic protons
~6.90 Doublet 2H
(ortho to hydroxyl)
~5.00 Singlet 1H Hydroxyl proton (-OH)
_ Methylene protons (-
~4.20 Singlet 2H
CH3z-)
13C NMR (Carbon NMR) Data
Chemical Shift (6) ppm Assignment

~198 Carbonyl carbon (C=0)

~160 Aromatic carbon attached to -OH

~135 Aromatic carbon (ipso, benzyl ring)

~131 Aromatic carbons (ortho to carbonyl)

~129 Aromatic carbons (benzyl ring)

~128 Aromatic carbons (benzyl ring)

~127 Aromatic carbon (ipso, hydroxyphenyl ring)
~115 Aromatic carbons (ortho to hydroxyl)

~45 Methylene carbon (-CHz)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

~3300 Strong, Broad O-H stretch (hydroxyl group)
~3030 Medium C-H stretch (aromatic)
~2920 Weak C-H stretch (aliphatic -CHz-)
~1680 Strong C=0 stretch (ketone)
~1600, 1510, 1450 Medium C=C stretch (aromatic rings)
~1220 Strong C-O stretch (phenol)

C-H bend (para-disubstituted
~830 Strong )

ring)

C-H bend (monosubstituted
~740, 700 Strong

ring)

Mass Spectrometry (MS)

m/z Ratio Relative Intensity (%) Assighment

212 20 [M]* (Molecular ion)
121 100 [C7H502]* (Base peak)
91 80 [C7H7]* (Benzyl cation)
65 40 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of Benzyl 4-hydroxyphenyl ketone is dissolved

in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCIs) or deuterated

dimethyl sulfoxide (DMSO-de), in a standard 5 mm NMR tube. A small amount of
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tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (6 =
0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or
higher is used for analysis.

H NMR Acquisition:

e The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution
and lineshape.

o A standard one-pulse sequence is used to acquire the proton spectrum.

o Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an
adequate signal-to-noise ratio.

13C NMR Acquisition:

o A proton-decoupled pulse sequence, such as a standard PENDANT or DEPT experiment, is
used to acquire the carbon spectrum.

e The spectral width is set to approximately 220 ppm.

e Due to the lower natural abundance of the 13C isotope, a larger number of scans (typically
1024 or more) and a longer acquisition time are required compared to *H NMR.

Data Processing: The raw free induction decay (FID) data is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
calibration of the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid Benzyl
4-hydroxyphenyl ketone is placed directly onto the ATR crystal (e.g., diamond or germanium).
A pressure clamp is applied to ensure good contact between the sample and the crystal.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b184925?utm_src=pdf-body
https://www.benchchem.com/product/b184925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used for the analysis.[3]

Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is placed on the crystal, and the sample spectrum is acquired.

The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm~1.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum. The
positions of the absorption bands are then identified and reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Benzyl 4-hydroxyphenyl ketone is prepared by
dissolving a small amount of the sample in a volatile organic solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction, is used.[2]

Acquisition:

e The sample is introduced into the ion source, where it is vaporized and bombarded with a
high-energy electron beam (typically 70 eV).

e This causes the molecules to ionize and fragment.

» The resulting positively charged ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o A detector records the abundance of each ion.
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Data Processing: The mass spectrum is plotted as relative intensity versus m/z ratio. The
molecular ion peak ([M]*) is identified, and the fragmentation pattern is analyzed to provide
structural information. The most intense peak in the spectrum is designated as the base peak

and is assigned a relative intensity of 100%.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of Benzyl

4-hydroxyphenyl ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Address: 3281 E Guasti Rd
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